N-methyl-2-(2-methyl-6-prop-2-enylphenoxy)ethanamine;oxalic acid
Overview
Description
N-methyl-2-(2-methyl-6-prop-2-enylphenoxy)ethanamine;oxalic acid is a complex organic compound that belongs to the class of amines This compound features a phenoxy group, an ethanamine chain, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-methyl-6-prop-2-enylphenoxy)ethanamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide. The intermediate is then reacted with N-methyl-ethanamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-methyl-6-prop-2-enylphenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-2-(2-methyl-6-prop-2-enylphenoxy)ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methyl-6-prop-2-enylphenoxy)ethanamine involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the ethanamine chain can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(2-methylphenoxy)ethanamine: Lacks the prop-2-enyl group, resulting in different chemical properties.
2-(2-methyl-6-prop-2-enylphenoxy)ethanamine: Lacks the N-methyl group, affecting its reactivity and interactions.
N-methyl-2-(2-methylphenoxy)ethanamine;oxalic acid: Similar structure but without the prop-2-enyl group.
Uniqueness
N-methyl-2-(2-methyl-6-prop-2-enylphenoxy)ethanamine;oxalic acid is unique due to the presence of both the N-methyl and prop-2-enyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-methyl-2-(2-methyl-6-prop-2-enylphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-4-6-12-8-5-7-11(2)13(12)15-10-9-14-3;3-1(4)2(5)6/h4-5,7-8,14H,1,6,9-10H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMDVHBWAWOKNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCNC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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